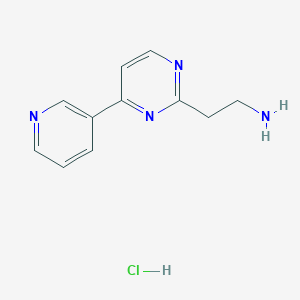![molecular formula C14H20N2 B15173731 1-[(1-Phenylcyclopropyl)methyl]piperazine](/img/structure/B15173731.png)
1-[(1-Phenylcyclopropyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Phenylcyclopropyl)methyl]piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a phenylcyclopropyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 1-[(1-Phenylcyclopropyl)methyl]piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the ring opening of aziridines under the action of N-nucleophiles or intermolecular cycloaddition of alkynes bearing amino groups .
Analyse Des Réactions Chimiques
1-[(1-Phenylcyclopropyl)methyl]piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
1-[(1-Phenylcyclopropyl)methyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of 1-[(1-Phenylcyclopropyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to enhance transepithelial transport by modulating the permeability of the intestinal epithelium . This effect is achieved through its interaction with cellular membranes and proteins, leading to increased absorption of therapeutic agents.
Comparaison Avec Des Composés Similaires
1-[(1-Phenylcyclopropyl)methyl]piperazine can be compared with other similar compounds, such as:
1-Methylpiperazine: This compound is used as a versatile building block in organic synthesis and has applications in the preparation of molecularly imprinted microspheres.
1-Phenylpiperazine: Known for its role as an intestinal permeation enhancer with minimal cytotoxicity.
1,4-Diazacyclohexane derivatives: These compounds are used in the preparation of strong anion-exchange stationary phases.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H20N2 |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
1-[(1-phenylcyclopropyl)methyl]piperazine |
InChI |
InChI=1S/C14H20N2/c1-2-4-13(5-3-1)14(6-7-14)12-16-10-8-15-9-11-16/h1-5,15H,6-12H2 |
Clé InChI |
UQGGRIRTIKQCBB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CN2CCNCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


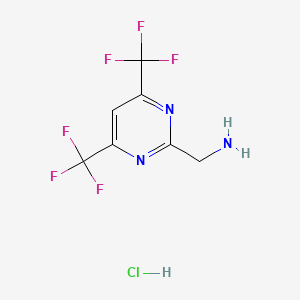
![2-{[(1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidin-4-yl)carbonyl]amino}heptanoic acid](/img/structure/B15173655.png)
![2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol](/img/structure/B15173664.png)

![methyl 2-[(3aR,6aS)-3-(4-bromophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate](/img/structure/B15173668.png)
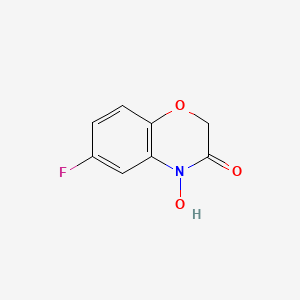
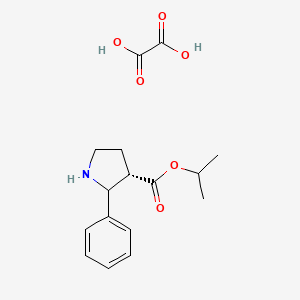
![2-{4-[4-(4-Methylpiperazin-1-yl)but-1-yn-1-yl]phenyl}-1H-benzimidazole](/img/structure/B15173699.png)
![2,6-Dimethyl-4-[(4-methylphenyl)methoxy]aniline](/img/structure/B15173708.png)
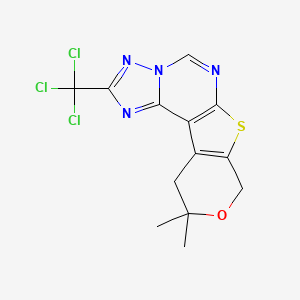
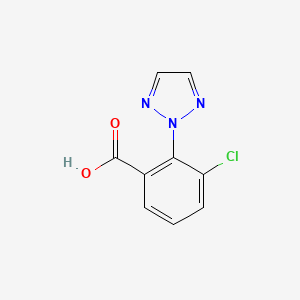
![N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]tetrahydrofuran-2-carboxamide](/img/structure/B15173735.png)
![(1S,11S,12R,16S)-14-(4-nitrophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173743.png)
